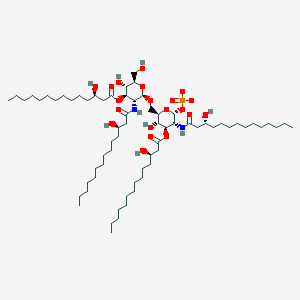
D-glyceraldehyde 3-phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-glyceraldehyde 3-phosphate(2-) is dianion of D-glyceraldehyde 3-phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a D-glyceraldehyde 3-phosphate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stability Studies :
- D-Glyceraldehyde 3-phosphate (D-GAP) plays a crucial role in glycolysis and other metabolic pathways. Its synthesis has been achieved through different methods, including the periodate cleavage of D-fructose 6-phosphate and enzymatic phosphorylation of L-glyceraldehyde. Studies have shown that D-GAP is stable in acidic conditions below pH 4, and its degradation products vary depending on the pH level (Gauss, Schoenenberger, & Wohlgemuth, 2014).
Enzymatic Interaction and Fluorophore Formation :
- Research has shown that D-glyceraldehyde-3-phosphate dehydrogenase (G3PDH) forms a new fluorophore when irradiated with ultraviolet light in the presence of NAD+. This study contributes to the understanding of the ligand binding properties of G3PDH (Ho & Tsou, 1979).
Chemical State in Biochemical Reactions :
- D-GAP exists as both a geminal diol and a free aldehyde in aqueous solutions, with the free aldehyde form being the substrate for D-glyceraldehyde 3-phosphate dehydrogenase. This finding is significant in understanding its role in glycolysis and its interaction with enzymes like aldolase and triose phosphate isomerase (Trentham, McMurray, & Pogson, 1969).
Functional Expression in Bacteria :
- The gene coding for D-GAP dehydrogenase from the thermophilic eubacterium Thermotoga maritima has been functionally expressed in Escherichia coli. This research shows that the hyperthermophilic protein can maintain its functional state even in a mesophilic host, expanding our understanding of protein folding and association in different environments (Tomschy, Glockshuber, & Jaenicke, 1993).
Involvement in Cellular Functions and Metabolism :
- D-GAP is involved in controlling cell fate by inhibiting caspase activity, a key process in apoptosis. Its roles in glycolysis or gluconeogenesis, and differential expression under physiological conditions like cancer or hypoxia, make it a significant molecule in cellular metabolism and survival (Jang et al., 2009).
Structural Analysis in Complex with NAD :
- Structural studies of D-GAP in complex with NAD in Bacillus stearothermophilus have provided insights into its binding and catalytic properties, highlighting its role in enzymatic reactions and the importance of its C-1 carbonyl oxygen in the catalytic pathway (Didierjean et al., 2003).
Eigenschaften
Produktname |
D-glyceraldehyde 3-phosphate(2-) |
|---|---|
Molekularformel |
C3H5O6P-2 |
Molekulargewicht |
168.04 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-oxopropyl] phosphate |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/p-2/t3-/m0/s1 |
InChI-Schlüssel |
LXJXRIRHZLFYRP-VKHMYHEASA-L |
Isomerische SMILES |
C([C@H](C=O)O)OP(=O)([O-])[O-] |
Kanonische SMILES |
C(C(C=O)O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



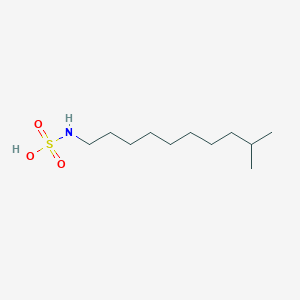
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)
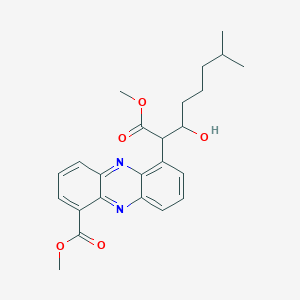

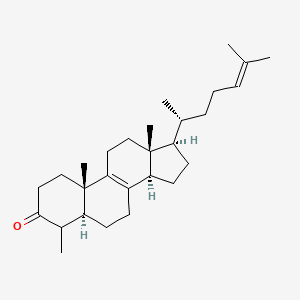

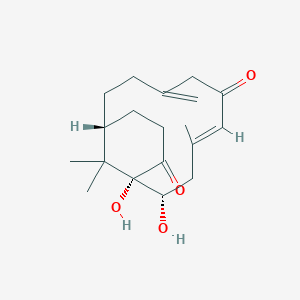
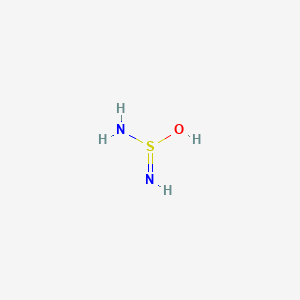

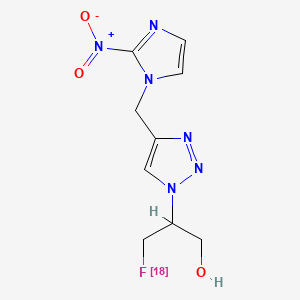

![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)

